2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic organic compound that has garnered significant interest due to its potential applications in various fields of scientific research. This compound possesses a complex structure comprising phenoxy, phenylpiperazine, and pyrazolopyrimidine moieties, which contribute to its unique properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including learning and memory .
Mode of Action
The compound interacts with its targets by inhibiting their activity . It exhibits potent inhibitory activity against AChE, and to a lesser extent, against BuChE . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway . This pathway is involved in the transmission of signals in the nervous system. The inhibition of AChE and BuChE prevents the breakdown of acetylcholine, leading to an increase in its concentration. This, in turn, enhances cholinergic transmission .
Result of Action
The result of the compound’s action is an enhancement of cholinergic transmission due to increased acetylcholine levels . This can lead to improved cognitive function, making the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
The compound 2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has been found to interact with acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the synaptic cleft . The compound acts as an inhibitor of AChE, thereby increasing the concentration of acetylcholine available for neurotransmission .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on acetylcholine levels. By inhibiting AChE, the compound can potentially influence various cellular processes that are regulated by acetylcholine, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of AChE, thereby preventing the enzyme from hydrolyzing acetylcholine . This leads to an increase in acetylcholine levels, which can then bind to and activate muscarinic and nicotinic acetylcholine receptors, influencing various cellular and physiological processes .
Metabolic Pathways
Given its interaction with AChE, it is likely that the compound may influence cholinergic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multiple steps, starting from the preparation of intermediate compounds. These steps might include:
Formation of Phenylpiperazine Derivative: Reacting phenylhydrazine with a suitable acylating agent to form the phenylpiperazine moiety.
Synthesis of Pyrazolopyrimidine Core: Condensation of suitable aldehydes or ketones with hydrazine derivatives to build the pyrazolopyrimidine scaffold.
Introduction of Phenoxy Group: Reacting the pyrazolopyrimidine derivative with phenol in the presence of a suitable base.
Final Coupling Step: Coupling the pyrazolopyrimidine intermediate with the phenylpiperazine derivative under suitable conditions to form the target compound.
Industrial Production Methods
While specific industrial production methods for this compound may vary, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This might include continuous flow synthesis techniques to enhance yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various types of reactions, including:
Oxidation: Conversion to higher oxidation states using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of certain functional groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents involved.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Various halides or other nucleophiles/electrophiles.
Major Products Formed
Major products from these reactions will vary depending on the specific functional groups targeted and the reaction conditions applied. Typically, products may include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Studied for its reactivity and potential use as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Explored for potential therapeutic applications, such as in the development of new drugs targeting specific pathways or conditions.
Industry: Evaluated for its use in material science, such as in the design of novel polymers or coatings.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is unique due to its specific combination of functional groups. This uniqueness may impart distinct reactivity or biological activity, setting it apart from analogs or related compounds.
List of Similar Compounds
1-Phenyl-3-(4-piperazinyl)propan-2-one: Similar in having a phenylpiperazine moiety.
Phenoxyacetic Acid Derivatives: Related through the phenoxyacetyl group.
Pyrazolopyrimidine Derivatives: Analogous core structure with variations in substituents.
Properties
IUPAC Name |
2-phenoxy-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c33-23(18-34-21-9-5-2-6-10-21)26-11-12-32-25-22(17-29-32)24(27-19-28-25)31-15-13-30(14-16-31)20-7-3-1-4-8-20/h1-10,17,19H,11-16,18H2,(H,26,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDOXUPGKFECFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)COC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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